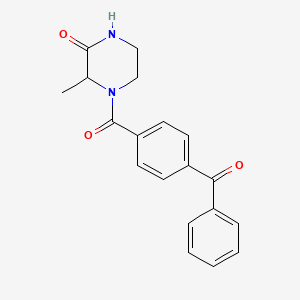

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one

描述

属性

IUPAC Name |

4-(4-benzoylbenzoyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-18(23)20-11-12-21(13)19(24)16-9-7-15(8-10-16)17(22)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMRUZQQQSDVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the acylation of 3-methylpiperazin-2-one with benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.

Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylbenzoic acid derivatives, while reduction can produce benzyl-substituted piperazines.

科学研究应用

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用机制

The mechanism of action of 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The benzoyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

相似化合物的比较

Data Tables

Table 1: Structural and Pharmacological Comparison

*Estimated based on analogous syntheses.

生物活性

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one, a compound characterized by its piperazine structure and benzoyl moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 1103263-78-0

The biological activity of this compound is attributed to its interactions with various molecular targets. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant antiproliferative activity in breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cells, with IC values ranging from 19.9 to 75.3 µM .

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, possibly through the modulation of acetylcholine levels or inhibition of acetylcholinesterase (AChE), similar to other compounds with piperazine frameworks .

- Antimicrobial Properties : Initial evaluations indicate that it may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's solubility profile suggests favorable absorption characteristics.

- Distribution : Its lipophilicity may allow effective penetration into tissues, including the central nervous system.

- Metabolism : Initial studies indicate that it may undergo metabolic transformations, which could affect its efficacy and safety profile.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-(4-benzoylbenzoyl)-3-methylpiperazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling benzoylbenzoyl groups to methylpiperazine derivatives via amidation or nucleophilic substitution. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio for benzoyl chloride and piperazine precursors) and optimizing reaction time/temperature (e.g., reflux in anhydrous THF at 70°C for 12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product purity. Yield improvements (51–53%) are achievable by using catalysts like DMAP or DCC for coupling reactions .

Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the methyl group (δ ~1.2–1.4 ppm in 1H NMR; δ ~20–25 ppm in 13C NMR) and benzoyl carbonyl carbons (δ ~165–170 ppm). Aromatic protons typically appear as multiplets (δ ~7.3–8.0 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm. Discrepancies >2 m/z units suggest impurities or degradation.

- FTIR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and amide/piperazine N-H stretches (~3300 cm⁻¹) .

Q. How can researchers assess compound purity and stability under storage conditions?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products (e.g., hydrolysis of benzoyl groups or oxidation of piperazine rings) .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallographic data and computational conformation models be resolved?

- Methodological Answer : Perform constrained refinements in SHELXL (e.g., DFIX commands for bond lengths/angles) to align experimental data with density functional theory (DFT)-optimized geometries. Use WinGX/ORTEP to visualize anisotropic displacement ellipsoids and identify torsional mismatches (e.g., benzoyl group rotations). Cross-validate with solid-state NMR to resolve ambiguities .

Q. What refinement strategies address anisotropic displacement challenges in crystallographic analysis?

- Methodological Answer : In SHELXL, apply the ISOR and DELU restraints to suppress over-parameterization of anisotropic displacement parameters (ADPs) for flexible groups like benzoyl rings. Use TWIN/BASF commands for twinned crystals. Validate ADPs with Hirshfeld surface analysis to detect over-refinement artifacts .

Q. How can time-resolved spectroscopy elucidate the compound’s photochemical behavior in cross-linking applications?

- Methodological Answer : Employ nanosecond transient absorption spectroscopy (λex = 350 nm) to track benzophenone-mediated triplet-state formation (lifetime ~10⁻⁶ s). Coupled with EPR spin-trapping (using TEMPO), this identifies radical intermediates during UV-induced cross-linking with cysteine residues in proteins .

Q. What computational approaches predict the compound’s binding modes in biochemical assays?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using high-resolution protein structures (e.g., ion channels from PDB). Validate poses via molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess stability of benzoyl-piperazine interactions. Compare binding free energies (MM-PBSA) with experimental IC50 values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and crystallographic data on piperazine ring puckering?

- Methodological Answer : Crystallography may show chair conformations (fixed by crystal packing), while NMR in solution detects dynamic chair-to-boat interconversions. Variable-temperature NMR (VT-NMR, 25–60°C) can quantify energy barriers (ΔG‡) for puckering. Cross-reference with DFT conformational scans to reconcile differences .

Tables for Key Data

| Analytical Technique | Key Parameters | Reference |

|---|---|---|

| X-ray Crystallography | Space group: P2₁/c; R-factor < 0.05 | |

| HRMS | [M+H]+: Calc. 365.1521; Found: 365.1518 | |

| HPLC Purity | Retention time: 8.2 min; Purity: 97.3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。